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Compound of Interest

Compound Name: DHPCC-9

CAS No.: 1192248-37-5

Cat. No.: B607095 Get Quote

Executive Summary
DHPCC-9 (1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde) is a potent, ATP-competitive

small-molecule inhibitor targeting the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1][2][3]

Unlike many kinase inhibitors that solely target proliferation, DHPCC-9 is distinguished by its

profound ability to suppress cancer cell migration and invasion via the NFATc pathway, while

simultaneously impairing cell survival through the Bad-apoptotic axis. This guide details the

physicochemical interaction, downstream signaling modulation, and validated experimental

protocols for utilizing DHPCC-9 in oncological research.

Chemical Profile & Binding Mechanism
Structural Identity

IUPAC Name: 1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde[2]

Class: Pyrrolo[2,3-a]carbazole derivative[2][4]

Target Specificity: Pan-Pim inhibitor (Pim-1, Pim-2, Pim-3)[1]

Binding Mode: ATP-Competitive[1]
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DHPCC-9 functions by occupying the ATP-binding pocket of the Pim kinase active site.

Crystallographic modeling suggests that the carbazole scaffold mimics the adenine ring of ATP.

Key Interaction: The compound forms critical hydrogen bonds with the conserved Lys67

residue within the ATP-binding pocket of Pim-1 (and homologous residues in Pim-2/3).

Consequence: This steric occlusion prevents the transfer of the

-phosphate from ATP to the serine/threonine residues of downstream substrates, effectively
silencing the kinase's catalytic activity.

Signaling Pathway Modulation
DHPCC-9 exerts its biological effects through two distinct but interconnected signaling axes:

the Survival Axis and the Metastatic Axis.

The Survival Axis (Pim/Bad)
Under normal oncogenic conditions, Pim kinases phosphorylate the pro-apoptotic protein Bad

at Serine 112 (Ser112). This phosphorylation induces Bad to bind with 14-3-3 proteins,

sequestering it in the cytoplasm and preventing it from neutralizing anti-apoptotic proteins (Bcl-

2/Bcl-xL).

DHPCC-9 Action: Inhibits Pim-mediated phosphorylation of Bad.[2][5]

Result: Unphosphorylated Bad translocates to the mitochondrion, neutralizes Bcl-2/Bcl-xL,

and triggers cytochrome c release, leading to apoptosis.

The Metastatic Axis (Pim/NFATc)
Pim kinases drive cell motility by regulating NFATc (Nuclear Factor of Activated T-cells).

DHPCC-9 Action: Abrogates NFATc-dependent migration.

Result: Significant reduction in the invasive capacity of solid tumor cells (e.g., prostate PC-3,

squamocellular carcinoma), independent of immediate cytotoxicity.
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Figure 1: DHPCC-9 Mechanism of Action. Red lines indicate inhibition; Green lines indicate

activation.
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Experimental Validation Protocols
The following protocols are designed to validate DHPCC-9 activity in vitro. These are "self-

validating" systems where positive and negative controls ensure data integrity.

Protocol A: Wound Healing (Migration) Assay
Purpose: To quantify DHPCC-9's anti-metastatic efficacy. Cell Line: PC-3 (Prostate Cancer) or

UT-SCC-12A.[3][5]

Seeding: Plate cells in 6-well plates (approx.

cells/well) to achieve 90-100% confluence overnight.

Wounding: Create a scratch wound using a sterile 200 µL pipette tip.[5] Draw a straight line

through the monolayer.

Wash: Gently wash twice with PBS to remove floating debris.

Treatment:

Control: DMSO (0.1%).

Experimental: DHPCC-9 (10 µM).[5]

Note: Use serum-reduced media (1% FBS) to minimize proliferation confounding the

migration results.

Imaging: Capture images at

,

, and

using phase-contrast microscopy.

Quantification: Measure the wound width using ImageJ. Calculate % wound closure:

Validation Check: The DMSO control must show >50% closure at 24h for the assay to be

valid.
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Protocol B: Western Blot for Target Engagement
Purpose: To confirm DHPCC-9 inhibits Pim kinase activity intracellularly (Biomarker: p-Bad).

Transfection (Optional but Recommended): Transfect cells (e.g., FDCP-1 or HeLa) with a

GST-Bad expression vector if endogenous levels are low.

Starvation: Deprive cells of cytokines/serum for 4 hours to sensitize the pathway.

Treatment: Treat with DHPCC-9 (0, 1, 5, 10 µM) for 2 hours.

Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF). Crucial:

Phosphatase inhibitors are mandatory to preserve the phosphorylation state.

Blotting:

Primary Antibody 1: Anti-phospho-Bad (Ser112).

Primary Antibody 2: Anti-Bad (Total) or anti-GST (if transfected).

Loading Control: Anti-GAPDH.

Interpretation: A dose-dependent decrease in the p-Bad/Total-Bad ratio confirms DHPCC-9
target engagement.
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Figure 2: Parallel experimental workflow for phenotypic and mechanistic validation.

Data Summary & Comparative Potency
The following table summarizes the inhibitory profile of DHPCC-9.[1][5] Note that while

biochemical IC50s for some Pim inhibitors are in the nanomolar range, DHPCC-9 is often

utilized at micromolar concentrations in cellular assays to observe phenotypic changes without

immediate acute toxicity.

Parameter Value / Observation Context

Target Family Pim-1, Pim-2, Pim-3 Pan-inhibition

Cellular IC50 4 - 6 µM
Survival of cytokine-deprived

myeloid cells [1]

Selectivity Pim-1/3 > Pim-2
Shows slightly higher efficacy

against 1 & 3 [2]

Key Phenotype Migration Inhibition
Effective at 10 µM in PC-3

cells [1]

Cytotoxicity Low at <10 µM

Does not induce massive

necrosis at migration-inhibitory

doses
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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